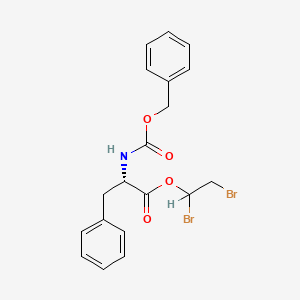
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester is a derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group and a 1,2-dibromoethyl ester moiety. It has been studied for its potential biological activities, including antifertility and antiproteolytic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester typically involves the protection of the amino group of L-phenylalanine with a carbobenzoxy group, followed by esterification with 1,2-dibromoethanol. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The dibromoethyl ester moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the dibromoethyl ester.
Acids/Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary product of hydrolysis is N-Carbobenzoxy-L-phenylalanine.
Applications De Recherche Scientifique
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester has been explored for several scientific research applications:
Antifertility Agent: It has shown potential in reducing pregnancy rates in animal models.
Protease Inhibition: The compound has demonstrated antiproteolytic activity, making it useful in studies involving protease inhibition.
Biochemical Research: It serves as a tool in the synthesis of peptides and other bioactive molecules.
Mécanisme D'action
The mechanism of action of N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester involves its interaction with biological targets such as enzymes. The dibromoethyl ester moiety can react with nucleophilic residues in enzymes, leading to inhibition of their activity. This is particularly relevant in its antiproteolytic and antifertility effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Carbobenzoxy-L-phenylalanine Vinyl Ester: Another ester derivative with similar antifertility activity.
N-Carbobenzoxy-L-leucine 1,2-dibromoethyl Ester: A related compound with similar biological activities.
Uniqueness
N-Carbobenzoxy-L-phenylalanine 1,2-dibromoethyl ester is unique due to its specific ester moiety, which imparts distinct reactivity and biological properties. Its combination of antifertility and antiproteolytic activities makes it a valuable compound for research in reproductive biology and enzyme inhibition .
Propriétés
Numéro CAS |
64187-43-5 |
|---|---|
Formule moléculaire |
C19H19Br2NO4 |
Poids moléculaire |
485.2 g/mol |
Nom IUPAC |
1,2-dibromoethyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19Br2NO4/c20-12-17(21)26-18(23)16(11-14-7-3-1-4-8-14)22-19(24)25-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,24)/t16-,17?/m0/s1 |
Clé InChI |
MKSYZNVUGBAASI-BHWOMJMDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OC(CBr)Br)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















